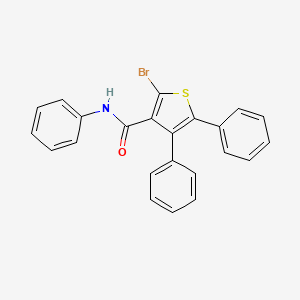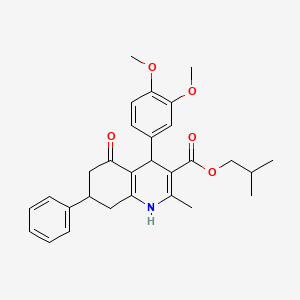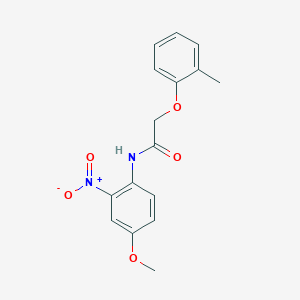![molecular formula C19H21ClO5 B4944033 4-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B4944033.png)
4-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde, also known as CMEB, is a chemical compound with potential applications in scientific research. It is a member of the class of benzaldehydes and is structurally related to other compounds with similar properties. In
作用機序
The mechanism of action of 4-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which may have various physiological effects.
Biochemical and Physiological Effects:
4-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to induce apoptosis, or programmed cell death, in these cells. 4-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde has also been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels and may have various physiological effects such as improved cognitive function.
実験室実験の利点と制限
4-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde has several advantages and limitations for lab experiments. One advantage is its potential use as a cancer treatment, which makes it a valuable tool for cancer research. However, 4-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experiments. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of 4-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde. One area of research is the development of more efficient synthesis methods and purification techniques. Another direction is the investigation of its potential use as a therapeutic agent for other diseases besides cancer, such as Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, which will help to guide future research and clinical applications.
Conclusion:
In conclusion, 4-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde is a chemical compound with potential applications in scientific research, particularly in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand its potential as a therapeutic agent and to develop more efficient methods for its synthesis and purification.
合成法
The synthesis of 4-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde involves several steps and requires specific reagents and conditions. One of the most common methods involves the reaction of 3-methoxybenzaldehyde with 2-chloro-5-methylphenol in the presence of a base such as potassium carbonate. The resulting product is then reacted with ethylene glycol in the presence of a strong acid catalyst such as sulfuric acid. The final product is purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
4-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anti-tumor properties and has been studied for its potential use as a cancer treatment. 4-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde has also been investigated for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase, which are involved in various physiological processes.
特性
IUPAC Name |
4-[2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClO5/c1-14-3-5-16(20)18(11-14)25-10-8-23-7-9-24-17-6-4-15(13-21)12-19(17)22-2/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPMHTVHQNRWSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCOCCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[2-(2-Chloro-5-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine](/img/structure/B4943965.png)
![N~1~-(4-bromophenyl)-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4943969.png)

![3-chloro-4-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4943993.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4944008.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4944019.png)

![N-methyl-2-phenoxy-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4944039.png)
![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4944049.png)
![2-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4944051.png)
![4-tert-butyl-N-(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B4944054.png)
![2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4944064.png)